molecular formula C9H8F2N2O B8276232 2-(6,7-difluoro-1H-benzimidazol-1-yl)ethanol

2-(6,7-difluoro-1H-benzimidazol-1-yl)ethanol

Cat. No. B8276232
M. Wt: 198.17 g/mol
InChI Key: MXZKEULCPQUUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093402B2

Procedure details

A solution of 2-[(6-amino-2,3-difluorophenyl)amino]ethanol in 100 ml of formic acid is heated at 100° C. for 2 hours. The reaction is concentrated to dryness, taken into 100 ml of 2 N NH3 in ethanol and stirred for 2.5 hrs. The reaction is concentrated and taken into ethyl acetate. The resulting precipitate is collected by filtration and rinsed with cold ethyl acetate. The mother liquor is concentrated and purified by silica gel flash chromatography using ethyl acetate/heptane. The combined yield is 3.2 g or 93% for two steps based on 3.8 g of 2-[(2,3-difluoro-6-nitrophenyl)amino]ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH:8][CH2:9][CH2:10][OH:11])=[C:6]([F:12])[C:5]([F:13])=[CH:4][CH:3]=1.[CH:14](O)=O>>[F:13][C:5]1[CH:4]=[CH:3][C:2]2[N:1]=[CH:14][N:8]([CH2:9][CH2:10][OH:11])[C:7]=2[C:6]=1[F:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=C1NCCO)F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
rinsed with cold ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
FC=1C=CC2=C(N(C=N2)CCO)C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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